(S)-Phenoxybenzamine Hydrochloride
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Overview
Description
(S)-Phenoxybenzamine Hydrochloride is a chemical compound known for its pharmacological properties. It is a derivative of phenoxybenzamine, which is an alpha-adrenergic antagonist. This compound is primarily used in medical research and has applications in various scientific fields due to its ability to interact with specific molecular targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Phenoxybenzamine Hydrochloride typically involves the reaction of phenoxybenzylamine with hydrochloric acid. The process begins with the preparation of phenoxybenzylamine, which is then reacted with hydrochloric acid to form the hydrochloride salt. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure the consistency of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
(S)-Phenoxybenzamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide and ammonia are commonly employed.
Major Products Formed
The major products formed from these reactions include various derivatives of phenoxybenzamine, each with distinct chemical and pharmacological properties.
Scientific Research Applications
(S)-Phenoxybenzamine Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is used to study the function of alpha-adrenergic receptors in biological systems.
Medicine: It has potential therapeutic applications in the treatment of conditions such as hypertension and pheochromocytoma.
Industry: The compound is used in the development of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of (S)-Phenoxybenzamine Hydrochloride involves its interaction with alpha-adrenergic receptors. By binding to these receptors, it inhibits the action of endogenous catecholamines, leading to vasodilation and a decrease in blood pressure. The molecular targets include alpha-1 and alpha-2 adrenergic receptors, and the pathways involved are related to the inhibition of adrenergic signaling.
Comparison with Similar Compounds
Similar Compounds
Phenoxybenzamine: The parent compound, which is also an alpha-adrenergic antagonist.
Dibenzyline: Another alpha-adrenergic antagonist with similar pharmacological properties.
Prazosin: An alpha-1 adrenergic receptor antagonist used to treat hypertension.
Uniqueness
(S)-Phenoxybenzamine Hydrochloride is unique due to its specific stereochemistry, which can result in different pharmacological effects compared to its racemic mixture or other similar compounds. Its ability to selectively interact with alpha-adrenergic receptors makes it a valuable tool in both research and therapeutic applications.
Properties
IUPAC Name |
(2S)-N-benzyl-N-(2-chloroethyl)-1-phenoxypropan-2-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO.ClH/c1-16(15-21-18-10-6-3-7-11-18)20(13-12-19)14-17-8-4-2-5-9-17;/h2-11,16H,12-15H2,1H3;1H/t16-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBCPVIWPDJVHAN-NTISSMGPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=CC=C1)N(CCCl)CC2=CC=CC=C2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](COC1=CC=CC=C1)N(CCCl)CC2=CC=CC=C2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23Cl2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60858286 |
Source
|
Record name | (2S)-N-Benzyl-N-(2-chloroethyl)-1-phenoxypropan-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60858286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32378-29-3 |
Source
|
Record name | (2S)-N-Benzyl-N-(2-chloroethyl)-1-phenoxypropan-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60858286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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